(9H-Fluoren-9-yl)methyl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate hydrochloride
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Overview
Description
(9H-Fluoren-9-yl)methyl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate hydrochloride is a complex organic compound with a molecular formula of C33H51ClN2O10 and a molecular weight of 671.22 . This compound is primarily used for research purposes and is known for its unique structural properties, which make it a valuable tool in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate hydrochloride involves multiple steps, typically starting with the preparation of the fluorenylmethyl group and the octaoxahexacosyl chain. The fluorenylmethyl group is often synthesized through Friedel-Crafts alkylation, while the octaoxahexacosyl chain is prepared via etherification reactions.
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped with advanced organic synthesis capabilities. The process involves large-scale reactions under stringent conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems is common to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino and ether groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
(9H-Fluoren-9-yl)methyl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of cellular processes and molecular interactions.
Medicine: Investigated for potential therapeutic uses, including drug delivery systems.
Industry: Utilized in the development of advanced materials and nanotechnology .
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- (9H-Fluoren-9-yl)methyl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate phosphate .
(9H-Fluoren-9-yl)methyl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate: (without hydrochloride).
(9H-Fluoren-9-yl)methyl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate sulfate: .
Uniqueness
The hydrochloride form of this compound is unique due to its enhanced solubility and stability, making it more suitable for certain applications compared to its sulfate and phosphate counterparts .
Properties
Molecular Formula |
C33H51ClN2O10 |
---|---|
Molecular Weight |
671.2 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C33H50N2O10.ClH/c34-9-11-37-13-15-39-17-19-41-21-23-43-25-26-44-24-22-42-20-18-40-16-14-38-12-10-35-33(36)45-27-32-30-7-3-1-5-28(30)29-6-2-4-8-31(29)32;/h1-8,32H,9-27,34H2,(H,35,36);1H |
InChI Key |
YLXWPSNLEFZWQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN.Cl |
Origin of Product |
United States |
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